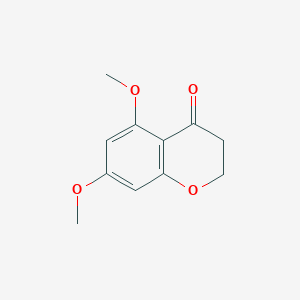

5,7-Dimethoxychroman-4-one

概要

説明

5,7-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions on the chroman-4-one skeleton. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 5,7-dimethoxy-4-chromanone can be synthesized from 1,2,3,5-tetramethoxybenzene and 4′-benzyloxy-2′,3′-dimethoxy-6′-hydroxyacetophenone .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

5,7-Dimethoxychroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Biochemical Properties

5,7-Dimethoxychroman-4-one exhibits a unique structure that contributes to its biological activity. The compound is part of the chromone family, characterized by a chromone backbone with methoxy substitutions at the 5 and 7 positions. This structural configuration is crucial for its interaction with biological targets.

2.1. Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

A notable application of this compound is in the management of NAFLD and non-alcoholic steatohepatitis (NASH). In vitro studies have shown that this compound can significantly reduce lipid accumulation in liver cells without inducing cytotoxicity, making it a promising candidate for further development as a therapeutic agent against these conditions .

2.2. Antimicrobial Properties

The compound has also been evaluated for its antibacterial properties. A specific derivative demonstrated effective inhibition against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, with effective concentration values indicating strong antibacterial potential . This opens avenues for exploring its use in treating infections caused by resistant bacterial strains.

3.1. Case Study on Lipid Lowering Effects

In a study focusing on the lipid-lowering effects of this compound, researchers treated Huh7 cells with oleic acid to induce lipid accumulation. The treatment with the compound resulted in a significant decrease in lipid droplets and an increase in the expression of genes involved in fatty acid oxidation and mitochondrial function . The findings suggest that this compound could be developed as a functional food ingredient or pharmaceutical agent to combat metabolic disorders.

3.2. Antibacterial Efficacy Study

Another case study investigated the antibacterial efficacy of derivatives of this compound against various bacterial strains. The results indicated that certain modifications to the chromone structure enhanced antibacterial activity significantly compared to unmodified compounds . This highlights the importance of structural optimization in developing effective antimicrobial agents.

Data Summary Table

作用機序

The mechanism of action of 5,7-Dimethoxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access . Additionally, it may exert its effects by modulating signaling pathways related to inflammation and oxidative stress .

類似化合物との比較

Similar Compounds

- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

- 3-Benzyl-5,7-dimethoxychroman-4-ol

- 2-(2,3-dihydroxyphenyl)-5,7-dimethoxychroman-4-one

Uniqueness

5,7-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .

生物活性

5,7-Dimethoxychroman-4-one, also known as 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, is a flavonoid derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, antioxidant, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone structure characterized by two methoxy groups at positions 5 and 7. Its molecular formula is with a molecular weight of approximately 272.29 g/mol. The presence of the methoxy groups enhances its solubility and biological activity.

Targeting Dopamine Transporter (DAT)

One of the primary mechanisms through which this compound exerts its effects is by acting as an activator of the Dopamine Transporter (DAT) . The compound has an effective concentration (EC50) value of 3.417 μM for DAT activation. This interaction is particularly relevant in the context of neurological conditions such as Parkinson's disease, where dopaminergic signaling is compromised.

Antioxidant and Anti-inflammatory Properties

The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. It also exhibits anti-inflammatory effects , as evidenced by its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various in vivo models .

In Vivo Studies

- Anti-inflammatory Activity : In a study utilizing a lipopolysaccharide (LPS)-induced inflammatory model in C57BL/6 mice, administration of this compound significantly reduced serum levels of IL-6 and TNF-α compared to control groups. The compound was administered at doses of 15 and 30 mg/kg .

- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Lipid Metabolism : A study involving hepatocytes treated with oleic acid showed that derivatives of this compound could reduce lipid droplet formation through enhanced fatty acid oxidation mechanisms .

Biochemical Pathways

The biological activity of this compound involves multiple biochemical pathways:

- G-protein Coupled Receptors (GPCRs) : The compound acts as a ligand for GPCRs, influencing various signaling cascades that regulate cell function and metabolism.

- Metabolic Pathways : It interacts with enzymes involved in flavonoid metabolism, affecting the bioavailability and efficacy of the compound.

Dosage Effects

The efficacy of this compound varies with dosage. Lower doses are associated with beneficial effects on oxidative stress and inflammation, while higher concentrations may lead to cytotoxicity in certain cellular contexts .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chromenone with two methoxy groups | Antioxidant, anti-inflammatory |

| 5,7-Dimethoxyflavone | Flavone structure with methoxy groups | Antioxidant, anti-inflammatory |

| Chrysin | Chromene core without substitutions | Anti-cancer |

This table illustrates how this compound compares to other structurally similar compounds regarding their biological activities.

特性

IUPAC Name |

5,7-dimethoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDATLYQNQGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509595 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54107-66-3 | |

| Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5,7-Dimethoxychroman-4-one in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing more complex molecules, particularly isoflavanones and isoflavones. This compound's structure, featuring a chroman-4-one core with methoxy substituents, allows for selective chemical modifications. For example, arylation reactions using aryllead (IV) triacetates can introduce various aryl groups at specific positions [, ]. Subsequent deallyloxycarbonylation reactions can then afford the desired isoflavanones or isoflavones.

Q2: Can you provide an example of this compound's use in synthesizing natural products?

A2: Researchers successfully employed this compound in the synthesis of (±)-3-(4-methoxybenzyl)-5,7-dimethoxychroman-4-one, also known as (±)-di-O-methyldihydroeucomin []. This compound, a homoisoflavonoid, exhibits notable cytotoxic activity against the AGS cell line.

Q3: What other biologically active compounds can be derived from this compound?

A3: Beyond homoisoflavonoids, this compound acts as a precursor for synthesizing various other bioactive molecules. One notable example is 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychroman-4-one, identified in the extracts of Rhodiola rosea callus, cell suspension, and root cultures []. This plant is renowned for its medicinal properties, and the presence of this specific compound contributes to the extracts' potential antitumor, antimicrobial, and antioxidant effects.

Q4: Are there any studies exploring the structure-activity relationship of compounds derived from this compound?

A4: Research on homoisoflavonoids derived from Scilla persica provides insights into the structure-activity relationship []. Notably, the presence and position of hydroxyl and methoxy groups on the benzylidene and chroman-4-one moieties significantly influence the cytotoxic activity against the AGS cell line.

Q5: What analytical techniques are typically used to characterize this compound and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, helps elucidate the structures and determine the relative configuration of the compounds [, ]. High-resolution mass spectrometry (HRMS) techniques, such as HRFAB-MS, are employed to confirm the molecular formulas and identify key structural fragments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。